molecular formula C12H16F3N3O2 B592229 tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 733757-89-6

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B592229
CAS No.: 733757-89-6
M. Wt: 291.274
InChI Key: XMKZXGSZQPUXKJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C12H16F3N3O2 and its molecular weight is 291.274. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 733757-89-6) is a synthetic compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆F₃N₃O₂, with a molecular weight of 291.27 g/mol. Its structure features a pyrazolo-pyridine core with a trifluoromethyl substituent that enhances its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃N₃O₂
Molecular Weight291.27 g/mol
CAS Number733757-89-6
Purity>95% (varies by source)
Storage ConditionsSealed in dry, 2-8°C

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-c]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising activity against various pathogens. A study reported that modifications to the pyrazole ring can enhance antimicrobial efficacy while reducing cytotoxicity. Specifically, certain analogs demonstrated effective inhibition of Cryptosporidium parvum, with an EC₅₀ value of approximately 0.17 μM, indicating potent anti-parasitic activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Research shows that substituted pyrazoles can inhibit pro-inflammatory cytokines and reduce inflammation in murine models. For example, certain derivatives have been shown to outperform standard anti-inflammatory drugs such as diclofenac in specific assays .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.
  • Modulation of Signaling Pathways : It affects key signaling pathways associated with inflammation and cell proliferation by altering the expression levels of proteins such as Mcl-1, an anti-apoptotic factor .
  • Interference with Ion Channels : Some studies indicate that related compounds may interact with hERG channels, which could lead to cardiotoxicity at higher concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Trifluoromethyl Group : This moiety significantly enhances lipophilicity and metabolic stability.
  • Pyrazole Core : Variations in the substituents on the pyrazole ring can lead to improved potency against specific targets.

A comparative analysis of various analogs has shown that modifications at specific positions can lead to drastic changes in pharmacological profiles .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antiparasitic Efficacy : In vivo studies demonstrated that certain derivatives significantly reduced parasitic loads in infected models.
  • Anti-inflammatory Assays : In murine models of inflammation, compounds derived from this scaffold showed reduced swelling and inflammatory markers compared to controls.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-11(2,3)20-10(19)18-5-4-7-8(6-18)16-17-9(7)12(13,14)15/h4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZXGSZQPUXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679182
Record name tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733757-89-6
Record name tert-Butyl 3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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